![molecular formula C15H15NOS B5880201 N-(4-methylbenzyl)-3-(2-thienyl)acrylamide](/img/structure/B5880201.png)
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide, also known as MTAA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. MTAA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-methylbenzyl)-3-(2-thienyl)acrylamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to modulate the expression of various genes involved in cell signaling pathways, leading to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-(4-methylbenzyl)-3-(2-thienyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to have neuroprotective effects, reducing neuronal cell death and improving cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylbenzyl)-3-(2-thienyl)acrylamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to have good solubility in water, making it easy to administer in vitro and in vivo. However, one limitation of using N-(4-methylbenzyl)-3-(2-thienyl)acrylamide is its limited bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylbenzyl)-3-(2-thienyl)acrylamide. One area of interest is the development of novel N-(4-methylbenzyl)-3-(2-thienyl)acrylamide derivatives with improved bioavailability and efficacy. Another potential direction is the investigation of N-(4-methylbenzyl)-3-(2-thienyl)acrylamide's effects on other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methylbenzyl)-3-(2-thienyl)acrylamide and its potential interactions with other drugs.
Synthesemethoden
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide can be synthesized using various methods, including the reaction of 4-methylbenzylamine with 2-thienylacrylic acid, followed by the addition of acetic anhydride and triethylamine. The reaction mixture is then purified using column chromatography to obtain pure N-(4-methylbenzyl)-3-(2-thienyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has anti-proliferative effects on cancer cells, inhibiting their growth and inducing apoptosis. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-N-[(4-methylphenyl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12-4-6-13(7-5-12)11-16-15(17)9-8-14-3-2-10-18-14/h2-10H,11H2,1H3,(H,16,17)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKNEKIYWFXGCV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.